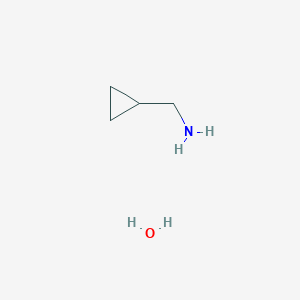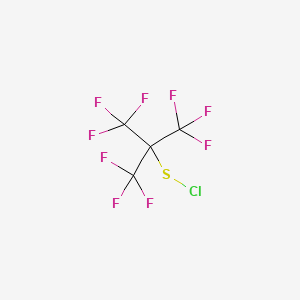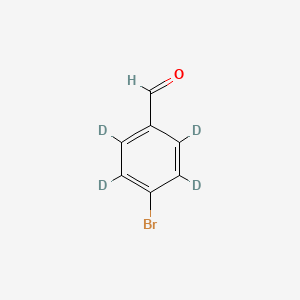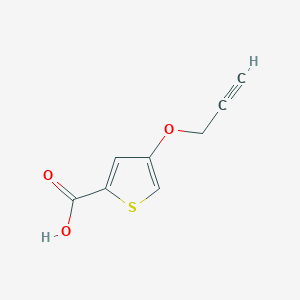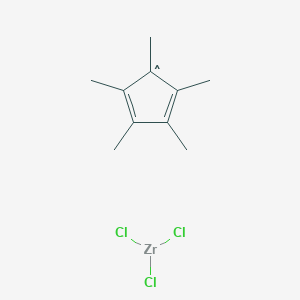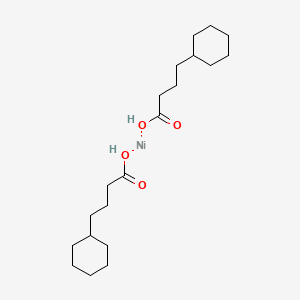
Nickel(II) cyclohexanebutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) cyclohexanebutyrate is an organometallic compound with the chemical formula [C6H11(CH2)3CO2]2Ni. It is a nickel salt of cyclohexanebutyrate and is known for its light green powder or chunk form. This compound is primarily used as a nickel standard salt in organic systems .
Vorbereitungsmethoden
Nickel(II) cyclohexanebutyrate can be synthesized through the reaction of nickel hydroxide with cyclohexanebutyric acid. The reaction typically involves mixing nickel hydroxide and cyclohexanebutyric acid in an appropriate solvent and allowing the reaction to proceed at a controlled temperature for several hours. The resulting product is then filtered and washed to obtain the pure compound .
Analyse Chemischer Reaktionen
Nickel(II) cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas.
Substitution: It can undergo substitution reactions where the cyclohexanebutyrate ligands are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various ligands for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Nickel(II) cyclohexanebutyrate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of various nickel-containing materials and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Nickel(II) cyclohexanebutyrate involves its interaction with molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) cyclohexanebutyrate can be compared with other nickel salts such as Nickel(II) acetate, Nickel(II) chloride, and Nickel(II) nitrate. While these compounds share similar nickel coordination, this compound is unique due to its specific cyclohexanebutyrate ligands, which can influence its reactivity and applications .
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
This compound stands out due to its unique ligand structure, making it valuable in specific catalytic and research applications.
Eigenschaften
Molekularformel |
C20H36NiO4 |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
4-cyclohexylbutanoic acid;nickel |
InChI |
InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
YKADGYSFDKVRLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




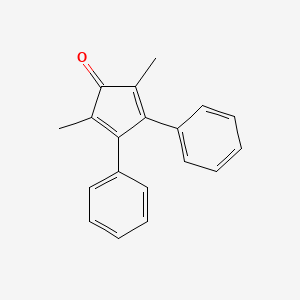

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
